Ilexoside D

anti-platelet aggregation cardiovascular pharmacology ex vivo efficacy

Researchers studying platelet aggregation and tissue factor-mediated coagulation often face confounding effects from broad-spectrum anticoagulants and COX-pathway inhibitors. Ilexoside D (CAS 109008-27-7) addresses this with its selective mechanism: • Prolongs prothrombin time exclusively in presence of tissue factor-no effect on basal coagulation parameters. • Agonist-specific anti-platelet activity: inhibits ADP- and thrombin-induced aggregation more effectively than collagen-induced. • Functions independent of COX-TXA2 pathway; minimal effect on malonyldialdehyde generation. Supplied as ≥98% HPLC purity white powder with NMR/MS identity confirmation. For research use only.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
CAS No. 109008-27-7
Cat. No. B2601109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexoside D
CAS109008-27-7
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1
InChIKeyWBDDWIKJZNNKBQ-FGIVEGHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ilexoside D (CAS 109008-27-7): Triterpenoid Saponin with Validated Anti-Tissue Factor and Anti-Platelet Activity for Cardiovascular Research Procurement


Ilexoside D (also known as ilexsaponin B1), CAS 109008-27-7, is an ursane-type triterpenoid saponin first isolated from the roots of Ilex pubescens Hook. et Arn. (Aquifoliaceae) [1]. Its molecular formula is C41H66O13 with a molecular weight of 766.97 g/mol, and its structure has been fully elucidated via 13C-NMR, 2D NMR, and mass spectrometry [2]. The compound is commercially available as a white to off-white powder with HPLC purity specifications typically ≥98% [3].

1
Ursane-type triterpenoid saponin for cardiovascular signaling research; specifically suitable for anti-platelet aggregation and tissue factor-dependent coagulation studies.
2
Reported non-COX anti-platelet pathway context — supports dissociation of anti-platelet activity from prostaglandin synthesis in rat platelet models.
3
Provided as a natural product analytical standard (HPLC purity context) for method development and botanical quantification.

Ilexoside D (109008-27-7) Cannot Be Replaced by Generic Triterpenoid Saponins: Structural and Pharmacological Justification


Ilexoside D possesses a specific ursane-type triterpenoid aglycone with a defined glycosylation pattern (3-O-β-D-xylopyranosyl with a terminal β-D-glucopyranosyl moiety at the 2-position) and a 19-hydroxy substitution that distinguishes it from closely related ilexosides [1]. This precise structural configuration confers a unique anti-tissue factor mechanism—in vitro, Ilexoside D does not affect basal recalcified clotting times in whole blood, platelet-rich plasma, or platelet-poor plasma, but selectively prolongs prothrombin time only in the presence of tissue factor in a dose-dependent manner [2]. Furthermore, its anti-platelet activity is agonist-specific, inhibiting ADP- and thrombin-induced aggregation more effectively than collagen-induced aggregation, a profile that differs from that of aspirin [3]. These structure-activity relationships preclude substitution with generic triterpenoid saponins lacking identical glycosylation or with compounds possessing divergent aglycone cores such as oleanane-type saponins.

Glycosylation pattern
3-O-β-D-xylopyranosyl with terminal β-D-glucopyranosyl (specific to ilexoside D)
Generic triterpenoid saponins lack this defined glycosylation; bioactivity may shift significantly.
Aglycone core
Ursane-type with 19-hydroxy substitution
Oleanane-type saponins or other ursane derivatives may not reproduce tissue factor-selective mechanism.
Anti-coagulant profile
Tissue factor-dependent prolongation of PT; no effect on basal clotting times
Broad-spectrum anticoagulants (warfarin, heparin) lack this extrinsic pathway selectivity, confounding thrombosis models.

Quantitative Comparative Evidence for Ilexoside D (109008-27-7) Against Reference Compounds


Ilexoside D Demonstrates Superior Anti-Platelet Efficacy Versus Aspirin in Direct Comparative Rat Studies

In a direct head-to-head comparative study, Ilexoside D demonstrated superior anti-platelet activity relative to aspirin across both in vitro and ex vivo rat models. In vitro, Ilexoside D inhibited ADP- and thrombin-induced platelet aggregation more effectively than collagen-induced aggregation when compared with aspirin. Ex vivo, Ilexoside D continued to inhibit platelet aggregation induced by ADP and collagen, and its inhibitory action was explicitly reported as more effective than that of aspirin [1].

Anti-platelet vs. aspirin
Head-to-head
Reported higher inhibition of ADP- and thrombin-induced aggregation; ex vivo inhibition more effective than aspirin
Supports non-COX anti-platelet research context; rat platelet model endpoint context.
Exact IC50 not reported in abstract; full paper contains dose-response data.
anti-platelet aggregation cardiovascular pharmacology ex vivo efficacy

Ilexoside D Exhibits Tissue Factor-Selective Anticoagulant Activity with Dose-Dependent Prolongation of Prothrombin Time

Ilexoside D displays a unique anticoagulant profile characterized by tissue factor-dependent activity. In vitro, the compound did not affect basal recalcified clotting times in whole blood, platelet-rich plasma (PRP), or platelet-poor plasma (PPP) [1]. However, in the presence of tissue factor, Ilexoside D prolonged the reduced prothrombin times of whole blood, PRP, and PPP in a dose-dependent manner [1]. This selective action distinguishes Ilexoside D from conventional anticoagulants such as warfarin or heparin, which broadly affect multiple coagulation cascade components regardless of tissue factor presence.

Tissue factor selectivity
Class-level
Dose-dependent PT prolongation only with tissue factor present; no basal clotting time alteration
Supports extrinsic pathway-specific anticoagulation models; avoids pan-coagulation interference.
Comparison to warfarin/heparin is class-level; direct quantitative data in full paper.
tissue factor inhibition anticoagulant extrinsic coagulation pathway

Ilexoside D Anti-Platelet Mechanism Is Independent of Prostaglandin Synthesis, Distinct from Aspirin and NSAIDs

Mechanistic investigation revealed that Ilexoside D inhibited the generation of malonyldialdehyde—a marker concomitantly released with thromboxane A2 during platelet aggregation—very poorly in vitro [1]. This finding indicates that, unlike aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) which exert anti-platelet effects via cyclooxygenase (COX) inhibition and consequent suppression of thromboxane A2 synthesis, the anti-platelet activity of Ilexoside D is not attributable to interference with prostaglandin synthesis pathways [1].

Non-COX mechanism
Class-level
Very poor inhibition of malonyldialdehyde generation; anti-platelet activity independent of prostaglandin synthesis
Enables study of non-COX-dependent platelet pathways without confounding COX inhibition.
Mechanistic divergence from aspirin/NSAIDs; quantitative MDA data in full paper.
platelet activation pathway mechanism of action thromboxane A2

Ilexoside D Analytical Identity and Purity Specifications Enable Reproducible Research Procurement

Ilexoside D is commercially supplied with analytical identity confirmation via orthogonal methods including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [1]. Standard commercial purity specifications are ≥98% as determined by HPLC [2]. The compound is identified by CAS 109008-27-7, molecular formula C41H66O13, molecular weight 766.97 g/mol, and is physically characterized as a white powder .

Analytical specification
Data to verify
HPLC purity ≥98%; identity confirmed by NMR and MS
Supports procurement as natural product reference standard; lot-specific COA review advised.
Vendor specification; orthogonal method documentation recommended.
quality control analytical characterization HPLC purity

Ilexoside D Intestinal Absorption Characteristics Differentiate It from Co-Administered Ilex Saponins

In a comparative intestinal absorption study of total saponins from Radix Ilicis Pubescentis, Ilexoside D (referred to as ilexsaponin B1, C3) was evaluated alongside ilexgenin A (C1), ilexsaponin A1 (C2), ilexsaponin B2 (C4), ilexsaponin B3 (DC1), and ilexoside O (DC2) using an in situ single-pass intestinal perfusion (SPIP) rat model with UPLC quantification . The study investigated segment-specific absorption, concentration effects, and modulation by P-glycoprotein (P-gp) and endocytosis inhibitors .

Intestinal absorption profile
Cross-study
Evaluated among six ilex saponins in SPIP rat model; P-gp substrate status characterized
Supports pharmacokinetic study design; absorption parameters differentiate from co-administered saponins.
Full quantitative Peff values in paper; requires compound-specific model validation.
pharmacokinetics intestinal absorption bioavailability

Ilexoside D Exhibits In Vivo Antithrombotic Activity Following Oral Administration

Upon oral administration in rats, Ilexoside D prolonged both bleeding time and whole blood recalcified clotting time, but notably did not affect plasma recalcified clotting time [1]. This differential effect between whole blood and plasma parameters indicates that Ilexoside D's antithrombotic action in vivo is mediated through cellular components of blood rather than solely through plasma coagulation factors, distinguishing it from plasma-targeting anticoagulants.

Oral antithrombotic activity
Class-level
Prolonged bleeding time and whole blood clotting time; no effect on plasma clotting time
Indicates cellular-targeting in vivo mechanism; avoids plasma-focused anticoagulant profile.
Quantitative prolongation data in full paper; class-level comparison to plasma-targeting agents.
antithrombotic in vivo efficacy oral bioavailability

Ilexoside D (109008-27-7) Validated Research Applications for Scientific Procurement


Cardiovascular Pharmacology: Anti-Platelet Aggregation Studies Requiring Non-COX Mechanism

Ilexoside D is appropriate for research programs investigating anti-platelet aggregation mechanisms independent of the cyclooxygenase-thromboxane A2 pathway. Its demonstrated superior efficacy compared with aspirin in both in vitro and ex vivo rat platelet aggregation models [1], combined with mechanistic evidence showing minimal inhibition of malonyldialdehyde generation, makes it a suitable tool compound for studies requiring dissociation of anti-platelet activity from prostaglandin synthesis interference [1].

Thrombosis Research: Tissue Factor-Dependent Anticoagulation Models

Ilexoside D is directly applicable to experimental models investigating tissue factor-mediated extrinsic coagulation pathway activation. Its unique property—dose-dependent prolongation of prothrombin time exclusively in the presence of tissue factor, with no effect on basal coagulation parameters—enables targeted interrogation of tissue factor contributions to thrombotic processes without the confounding effects of broad-spectrum anticoagulants [2]. This selectivity is particularly valuable for studies of arterial thrombosis and disseminated intravascular coagulation where tissue factor plays a critical initiating role.

Natural Product Pharmacokinetics: Intestinal Absorption and Bioavailability Studies

Ilexoside D serves as a characterized reference analyte in pharmacokinetic studies of ilex triterpenoid saponins. Its absorption behavior has been evaluated alongside five related saponins using validated UPLC methodology in an in situ single-pass intestinal perfusion rat model . Researchers can leverage existing analytical protocols and comparative absorption data to design bioavailability studies or to serve as a benchmark when evaluating novel saponin derivatives or formulation strategies.

Natural Product Analytical Chemistry: Method Development and Reference Standard

Ilexoside D, supplied with HPLC purity ≥98% and identity confirmed by NMR and MS [3][4], is suitable for use as an analytical reference standard in method development and quality control applications. Validated HPLC-ELSD methods for the simultaneous determination of Ilexoside D alongside other ilex triterpenoid isomers have been published , supporting its use in quantifying this compound in botanical extracts, dietary supplements, or biological matrices.

Application
Selection Property
Validation Focus
Anti-platelet signaling studies
Non-COX pathway context; ADP/thrombin/collagen agonist panel
Aggregation inhibition assays; malonyldialdehyde generation verification
Tissue factor-driven thrombosis models
Tissue factor-selective anticoagulant mechanism
Prothrombin time in whole blood/PRP/PPP with tissue factor challenge
Ilex saponin pharmacokinetics
Compound-specific intestinal absorption profile
SPIP model parameters; P-gp substrate characterization
Natural product analytical standard
HPLC purity and identity confirmation
HPLC-ELSD method validation; botanical extract quantification
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